

UAMC-3203 In Vitro Potency and IC50: A Technical Guide

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Compound of Interest

Compound Name: UAMC-3203

Cat. No.: B611532

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This technical guide provides an in-depth overview of the in vitro potency and IC50 of **UAMC-3203**, a potent and selective inhibitor of ferroptosis. This document consolidates key quantitative data, details experimental methodologies for its characterization, and visualizes the underlying signaling pathways and experimental workflows.

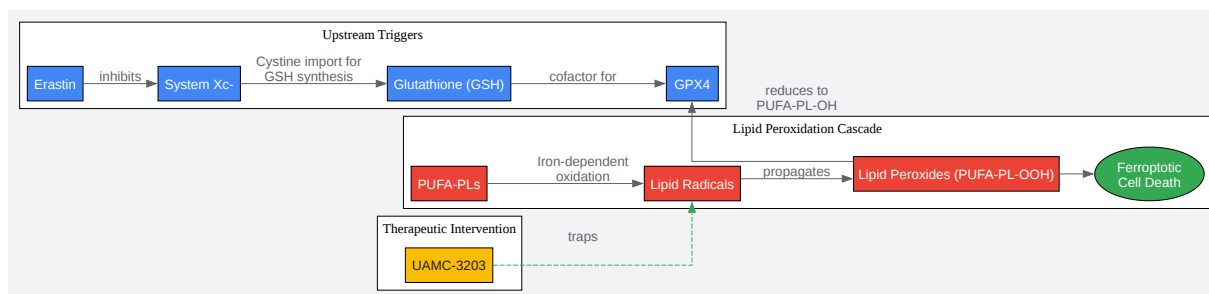
Core Data Presentation

UAMC-3203 has demonstrated significant in vitro potency in inhibiting ferroptosis, a form of iron-dependent regulated cell death. The half-maximal inhibitory concentration (IC50) has been consistently reported in the low nanomolar range.

Compound	IC50 (nM)	Cell Line	Inducer	Assay	Reference
UAMC-3203	10	IMR-32 (Human Neuroblastoma)	Erastin	Sytox Green-based fluorescence	[1]
UAMC-3203	12	Not Specified	Not Specified	Not Specified	[2]
UAMC-3203	10	Not Specified	Erastin	Not Specified	[3]
Ferrostatin-1 (Reference)	33	Not Specified	Erastin	Not Specified	[3] [4]

Signaling Pathway

UAMC-3203 functions as a radical-trapping antioxidant, a mechanism that directly interferes with the propagation of lipid peroxidation, a key event in the execution of ferroptosis. The compound is designed to be more stable and soluble than the first-generation ferroptosis inhibitor, Ferrostatin-1.[3][4] The pathway below illustrates the canonical ferroptosis cascade and the point of intervention for **UAMC-3203**.



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Ferroptosis signaling pathway and **UAMC-3203** intervention.

Experimental Protocols

The following section details a synthesized protocol for determining the in vitro IC₅₀ of **UAMC-3203** against erastin-induced ferroptosis in IMR-32 cells, based on currently available information.

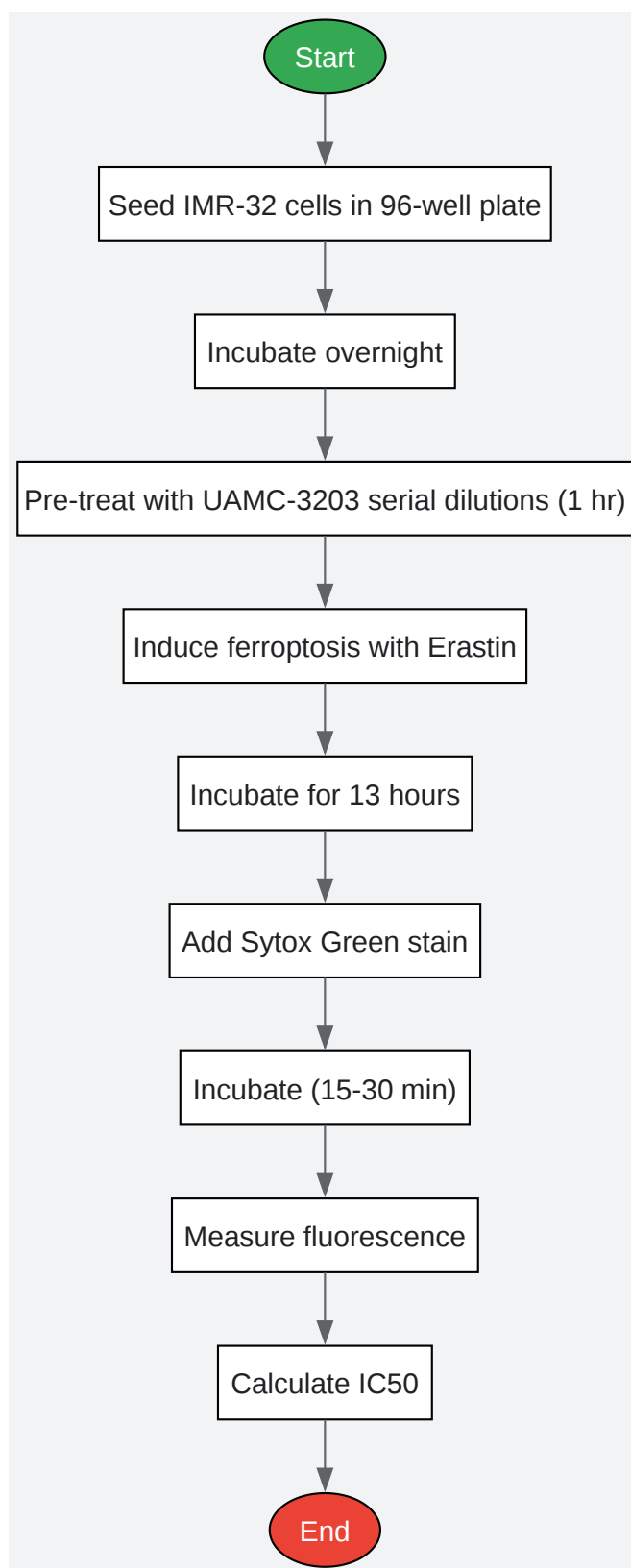
Objective:

To determine the half-maximal inhibitory concentration (IC₅₀) of **UAMC-3203** in preventing erastin-induced ferroptosis in IMR-32 human neuroblastoma cells.

Materials:

- IMR-32 human neuroblastoma cell line
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **UAMC-3203**
- Erastin
- Sytox Green nucleic acid stain
- 96-well black, clear-bottom tissue culture plates
- Fluorescence plate reader

Experimental Workflow Diagram:



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Workflow for IC50 determination of **UAMC-3203**.

Step-by-Step Procedure:

- Cell Culture and Seeding:
 - Culture IMR-32 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
 - Trypsinize and seed the cells into a 96-well black, clear-bottom plate at a suitable density to achieve 70-80% confluency on the day of the experiment.
 - Incubate the plate overnight to allow for cell attachment.
- Compound Preparation:
 - Prepare a stock solution of **UAMC-3203** in an appropriate solvent (e.g., DMSO).
 - Perform serial dilutions of the **UAMC-3203** stock solution in cell culture medium to obtain a range of desired concentrations.
 - Prepare a stock solution of Erastin in a suitable solvent. Dilute in cell culture medium to the final working concentration.
- Assay Execution:
 - Carefully remove the culture medium from the wells.
 - Add the **UAMC-3203** serial dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest **UAMC-3203** concentration).
 - Pre-incubate the cells with **UAMC-3203** for 1 hour at 37°C.^[1]
 - Following pre-incubation, add Erastin to all wells except for the negative control wells (which should receive only medium).
 - Incubate the plate for 13 hours at 37°C.^[1]
- Cell Viability Measurement:

- Prepare a working solution of Sytox Green in a phosphate-free buffer, such as Hank's Balanced Salt Solution (HBSS).
- Add the Sytox Green staining solution to each well.
- Incubate the plate for 15-30 minutes at room temperature, protected from light.
- Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for Sytox Green (e.g., ~488 nm excitation and ~523 nm emission).
- Data Analysis:
 - Normalize the fluorescence readings to the positive control (cells treated with Erastin only) and negative control (untreated cells).
 - Plot the percentage of cell viability against the logarithm of the **UAMC-3203** concentration.
 - Calculate the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

This guide provides a comprehensive overview of the in vitro potency of **UAMC-3203** and the methodologies for its assessment. The provided information is intended to support further research and development of this promising ferroptosis inhibitor.

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